

1,6-Dinitropyrene: A Technical Guide on its Discovery, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant scientific attention due to its potent mutagenic and carcinogenic properties. It is not produced commercially and its primary environmental source is from combustion processes, most notably diesel engine exhaust.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of **1,6-dinitropyrene**, with a focus on quantitative data, experimental protocols, and the molecular pathways governing its toxicity.

Discovery and History

1,6-Dinitropyrene is formed as a byproduct of the nitration of pyrene.[1] Historically, its significance grew with the understanding of the chemical composition of diesel exhaust particulates and their associated health risks. While the exact first synthesis is not well-documented in readily available literature, its identification as a potent mutagen in environmental samples, particularly diesel exhaust, in the latter half of the 20th century marked a crucial point in its scientific history. Research has since focused on its toxicological profile and its role as an environmental carcinogen. It is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1]

Synthesis



The synthesis of **1,6-dinitropyrene** is typically achieved through the direct nitration of pyrene. While various nitrating agents and conditions can be employed, a general procedure involves the reaction of pyrene with a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 1,6-Dinitropyrene

Materials:

- Pyrene
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Benzene (or other suitable solvent)
- Anhydrous Sodium Sulfate (Na2SO4)
- Distilled Water

Procedure:

- Dissolve pyrene in a suitable solvent such as benzene to create a pyrene solution.
- Prepare a nitrating agent solution by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
- Slowly add the nitrating agent solution to the pyrene solution under constant stirring at a controlled temperature.
- After the addition is complete, continue stirring for a specified period to allow the reaction to proceed to completion.
- Separate the aqueous phase from the organic phase.
- Wash the organic phase multiple times with distilled water to remove any remaining acid.
- Dry the organic phase over anhydrous sodium sulfate.



- Remove the solvent by distillation or rotary evaporation.
- The resulting crude product, a mixture of nitrated pyrenes, can be further purified by techniques such as column chromatography or recrystallization to isolate 1,6-dinitropyrene.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and the ratio of reagents can be optimized to improve the yield and selectivity for **1,6-dinitropyrene**.

Quantitative Data Mutagenicity of 1,6-Dinitropyrene in the Ames Test

The mutagenic potential of **1,6-dinitropyrene** has been extensively evaluated using the Ames test, which measures the ability of a chemical to induce mutations in various strains of Salmonella typhimurium. The data below summarizes the mutagenic potency in revertants per nanomole of **1,6-dinitropyrene**.

Salmonella Strain	Metabolic Activation (S9)	Mutagenic Potency (Revertants/nmol)
TA98	-	7,900[2]
TA100	-	1,200[2]
TA1538	-	11,000[2]
TA1537	-	130[2]
TA1535	-	15[2]
TA98NR	-	8,100[2]

Carcinogenicity of 1,6-Dinitropyrene in F344 Rats

Animal bioassays have demonstrated the carcinogenic potential of **1,6-dinitropyrene**. The following table summarizes the dose-response relationship for lung cancer incidence in male F344 rats following direct intrapulmonary injection.



Dose of 1,6-DNP (mg)	Number of Rats	Lung Cancer Incidence	Percentage (%)
0	39	0	0[3][4]
0.003	30	4	13[3][4]
0.01	31	13	42[3][4]
0.03	26	22	85[3][4]
0.1	9	6	67[3][4]
0.15	28	21	75[5]

Experimental Protocols Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of **1,6-dinitropyrene** by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

- Salmonella typhimurium strains (e.g., TA98, TA100)
- **1,6-Dinitropyrene** (test substance)
- Solvent (e.g., DMSO)
- S9 fraction (for metabolic activation, if required)
- · Minimal glucose agar plates
- Top agar
- Histidine/biotin solution

Procedure:

• Prepare a series of dilutions of **1,6-dinitropyrene** in a suitable solvent.



- In a test tube, combine the test substance dilution, the bacterial culture, and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).
- Pre-incubate the mixture at 37°C for a specified time.
- Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Animal Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of **1,6-dinitropyrene** in a rodent model.

Animal Model: Male F344 rats are a commonly used strain for carcinogenicity studies of nitro-PAHs.[6]

Procedure:

- Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the start of the study.
- Dose Preparation: Prepare suspensions of **1,6-dinitropyrene** in a suitable vehicle, such as beeswax-tricaprylin, at various concentrations.[4]
- Administration: Administer the test substance to different groups of animals via a specific route. For pulmonary carcinogenicity, direct intrapulmonary injection has been used.[3][4]
 Include a control group that receives the vehicle only.
- Observation: Observe the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.
- Duration: The observation period is typically long-term, often up to two years for rats.[7]



- Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues, with special attention to the target organs (e.g., lungs), and preserve them for histopathological examination.
- Data Analysis: Analyze the incidence and types of tumors in the different dose groups and compare them to the control group to determine the carcinogenic potential of the substance.

Signaling Pathways and Mechanisms of Action

The genotoxicity of **1,6-dinitropyrene** is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.

Metabolic Activation Pathway of 1,6-Dinitropyrene

The primary pathway for the metabolic activation of **1,6-dinitropyrene** involves the reduction of one of the nitro groups. This process is catalyzed by nitroreductases, which can be found in both mammalian tissues and intestinal microflora.[3] The resulting N-hydroxy arylamine intermediate can then be further activated through O-acetylation by acetyl coenzyme A-dependent acetylases, forming a highly reactive N-acetoxy arylamine that readily reacts with DNA.[4]



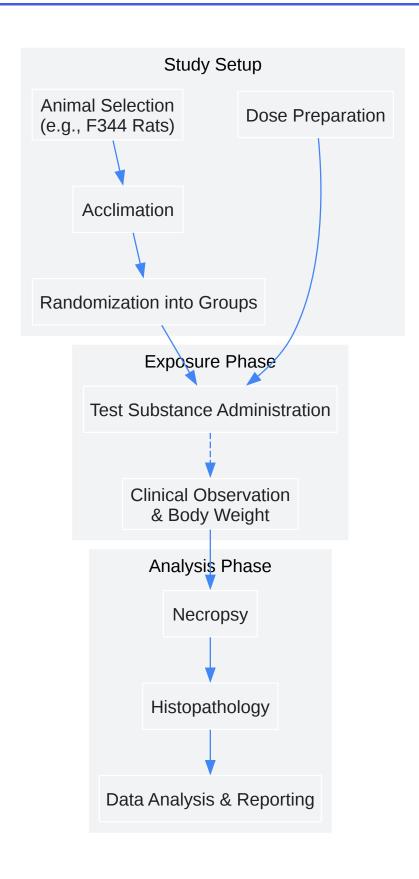
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Caption: Metabolic activation pathway of **1,6-dinitropyrene**.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for an animal carcinogenicity bioassay.





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Caption: General workflow for an animal carcinogenicity bioassay.



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